2-Amino-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzene-1-sulfonate
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzene-1-sulfonate typically involves the reaction of 2-amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazole with 4-methylbenzenesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-Amino-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzene-1-sulfonate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the industry for the production of various chemical products .
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
2-Amino-4,5-dihydro-1H-imidazol-3-ium 4-methylbenzene-1-sulfonate can be compared with other similar compounds, such as 1,3-dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate and 2-azido-1,3-dimethylimidazolinium hexafluorophosphate . These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .
Properties
IUPAC Name |
4,5-dihydro-1H-imidazol-3-ium-2-amine;4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H7N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-3-5-1-2-6-3/h2-5H,1H3,(H,8,9,10);1-2H2,(H3,4,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBGRHVRTPTJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1C[NH+]=C(N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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